molecular formula C8H7Cl B041422 4-Chlorostyrene CAS No. 1073-67-2

4-Chlorostyrene

Cat. No. B041422
CAS RN: 1073-67-2
M. Wt: 138.59 g/mol
InChI Key: KTZVZZJJVJQZHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Chlorostyrene can be synthesized from 3-chloropropylbenzene in three steps or directly from 4-chlorostyrene in two steps. The polymerization is typically initiated using azobisisobutyronitrile in bulk to produce polymers with specific molecular weights, glass transition temperatures, and characterized by NMR spectra. Thermal degradation studies have also been conducted to understand the stability and degradation pathways of the polymer (Monthéard, Benayad, & Camps, 1989).

Molecular Structure Analysis

The molecular structure and vibrational spectrum of 4-chlorostyrene have been extensively studied using ab initio and DFT calculations along with infrared/Raman and Inelastic Neutron Scattering (INS) spectroscopies. These studies have optimized the molecular geometry at various levels of theory, revealing a planar or nearly planar structure in solution and solid state. Vibrational assignments of the fundamental modes have been corroborated by harmonic force fields, providing a detailed understanding of the molecular structure of 4-chlorostyrene (Granadino-Roldán, Fernández-Gómez, & Navarro, 2006).

Chemical Reactions and Properties

4-Chlorostyrene undergoes various chemical reactions, including copolymerization with butadiene, isoprene, and chloroprene, to form polymers with functional terminal groups such as hydroxyl and carboxyl. These reactions are initiated using specific initiators and carried out in solvents like dioxane to produce prepolymers of low molecular weight, suitable for encapsulating resins (Reed, 1972).

Physical Properties Analysis

The synthesis and characterization of novel types of poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposite have been reported. This involves in situ free radical polymerizing of 4-chloromethyl styrene monomers with specific modifications, providing insights into the physical properties such as molecular weights, glass transition temperature, and NMR spectra (Jaymand, 2011).

Chemical Properties Analysis

The chemical properties of 4-chlorostyrene, such as reactivity and polymerization behavior, have been studied in various contexts, including its copolymerization with different monomers. These studies highlight the versatility of 4-chlorostyrene in forming copolymers with tailored properties for specific applications (Weimer, Fréchet, & Gitsov, 1998).

Scientific Research Applications

  • Polymer Film Formation : 4-Chlorostyrene is used to study the formation of polymer films on nickel electrodes (Deniau et al., 1990).

  • Foam Material Preparation : It's involved in preparing foam materials combining polystyrene and its oxirane derivative, useful for applications like foam structures and xerogels (Yamanaka et al., 2007).

  • Asymmetric Epoxidation Catalysis : 4-Chlorostyrene catalyzes asymmetric epoxidation, involving a Cr(V)-oxo active species (Li et al., 2005).

  • Cytotoxicity Studies : This chemical induces sister chromatid exchanges and chromosome aberrations in human lymphocytes (Norppa, 1981).

  • Pyroelectric Applications : 4-Chlorostyrene is a polymeric material with high pyroelectric efficiency, suitable for use in pyroelectric vidicons (Stephens et al., 1974).

  • Thermal Degradation Studies : It's used in the study of thermal degradation of polymers (Montheard et al., 1989).

  • Encapsulating Resins : 4-Chlorostyrene-containing prepolymers are used as encapsulating resins in chain-extension reactions (Reed, 1972).

  • Emulsion Polymerization : Improved emulsion polymerization techniques for 3-nitro-4-chlorostyrene have been developed (Castro et al., 1993).

  • Molecular Structure Analysis : The molecular structure and vibrational spectrum of 4-chlorostyrene have been investigated (Granadino-Roldán et al., 2006).

  • E-Beam Resist Development : Poly(4-chlorostyrene) is a high contrast negative E-beam resist with good sensitivity and can be UV hardened after development (Liutkus et al., 1983).

Safety And Hazards

4-Chlorostyrene is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Chlorostyrene is an important chemical intermediate widely used in the production of various materials, including plastics, rubbers, resins . It is available for purchase for research and development purposes . Future directions may include exploring new synthesis methods, applications, and safety measures.

properties

IUPAC Name

1-chloro-4-ethenylbenzene
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InChI

InChI=1S/C8H7Cl/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
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InChI Key

KTZVZZJJVJQZHV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC1=CC=C(C=C1)Cl
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Molecular Formula

C8H7Cl
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Related CAS

24991-47-7
Record name Poly(p-chlorostyrene)
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DSSTOX Substance ID

DTXSID4061464
Record name 1-Chloro-4-vinylbenzene
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Molecular Weight

138.59 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name p-Chlorostyrene
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Boiling Point

192 °C
Record name P-CHLOROSTYRENE
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Solubility

Insol in water, SOL IN BENZENE, PETROLEUM ETHER, Sol alcohol, ether, acetone, SOL IN CARBON TETRACHLORIDE
Record name P-CHLOROSTYRENE
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Density

1.0868 @ 20 °C/4 °C
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Vapor Pressure

0.81 [mmHg], 0.816 mm Hg @ 25 °C
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Product Name

4-Chlorostyrene

CAS RN

1073-67-2
Record name 4-Chlorostyrene
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Melting Point

-15.90 °C
Record name P-CHLOROSTYRENE
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Synthesis routes and methods I

Procedure details

Microwave irradiation of styrene 5 in either 1,2-dichloroethane (DCE) at 180° C. for 30 min or 1,1,1-trifluorotoluene at 180° C. for 180 minutes afforded the cyclopenta-naphthalene derivative 6 in nearly quantitative yield with no additional purification required of the final product (entries 1 and 2, Table 1). With conditions for an efficient and high yielding IMDA reaction utilizing a lower boiling solvent in hand, scope and limitations investigations were initiated. First, substitution on the aryl group was examined; exchanging a hydrogen atom for a chlorine atom was deemed valuable, enabling access to a wide-range of naphthalene derivatives via palladium-catalyzed cross coupling reactions. Moreover, a chlorine atom is more stable and accessible than other halides or groups used for coupling, such as triflates. Styrenyl derivatives 5b, 5c, and 5d were prepared and subjected to microwave irradiation. The para-chlorostyrene 5b gave 7-chloronaphthalene 6b in quantitative yield after 200 min (entry 3). The ortho-chlorostyrene 5c also produced only one product, the 5-chloronaphthalene 6c in 86% yield, even though two products are possible (entry 4). The meta-chlorostyrene 5d gave an inseparable 1.4:1 mixture of the 6-chloro- and 8-chloronaphthalenes, 6d and 6d′ in 79% yield (entry 5).
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Synthesis routes and methods II

Procedure details

2 ml of the stock solution described in Example 23 are added to 18 ml of DMF. 9.77 g (50 mmols) of 4-chlorobromobenzene and 4.52 g (55 mmols) of anhydrous sodium acetate are then added. The reaction mixture is then placed under ethylene in a pressure apparatus and is stirred for 6 hours at 10 bar and 130° C. 3.62 g (26.1 mmols) of 4-chlorostyrene are obtained, corresponding to a yield of 52% of theory (conversion figure 5200; Pd content 0.01 mol %).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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